molecular formula C14H18INO3S B2642852 4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane CAS No. 861209-87-2

4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane

Cat. No.: B2642852
CAS No.: 861209-87-2
M. Wt: 407.27
InChI Key: FQUIFSONZLCMGC-UHFFFAOYSA-N
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Description

4-(4-Iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane (CAS 861209-87-2) is a high-value chemical building block in medicinal chemistry and anticancer research. This compound features a 1-oxa-4-azaspiro[4.5]decane scaffold, a privileged structure in drug discovery known for its three-dimensionality and potential for modulating physicochemical properties. The para-iodobenzenesulfonyl group is a versatile handle for further synthetic elaboration, enabling the creation of diverse compound libraries through cross-coupling reactions. This reagent serves as a critical intermediate in the design and synthesis of novel sulfonylazaspirodienone derivatives, a class of compounds demonstrating potent antiproliferative activity. Structural analogs of this compound have shown promising in vitro efficacy against a panel of human cancer cell lines, including triple-negative breast adenocarcinoma (MDA-MB-231), non-small cell lung carcinoma (A549), and cervical cancer (HeLa), with some derivatives exhibiting IC50 values in the nanomolar range. The mechanism of action for these advanced derivatives is associated with the induction of G2/M phase cell cycle arrest and the promotion of apoptosis in cancer cells. Researchers utilize this compound to develop potential antitumor agents with optimized efficacy and reduced Michael reactivity, aiming to lower potential adverse effects. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human use. Researchers should refer to the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-(4-iodophenyl)sulfonyl-1-oxa-4-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO3S/c15-12-4-6-13(7-5-12)20(17,18)16-10-11-19-14(16)8-2-1-3-9-14/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUIFSONZLCMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane typically involves multiple steps. One common method includes the reaction of 4-iodobenzenesulfonyl chloride with 1-oxa-4-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve the overall yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The sulfonyl group can also be reduced to form sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted spiro compounds depending on the nucleophile used.

    Oxidation Reactions: Major products are sulfone derivatives.

    Reduction Reactions: Major products are sulfide derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to modify biological targets allows for the development of compounds with improved efficacy and selectivity.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Organic Synthesis

  • Reagent in Sulfonylation Reactions : The iodobenzenesulfonyl group can be employed in sulfonylation reactions, facilitating the introduction of sulfonyl groups into various substrates. This property is valuable for creating sulfonamide derivatives, which are important in pharmaceutical chemistry.
  • Synthesis of Spiro Compounds : The spirocyclic nature of the compound allows it to serve as a precursor for synthesizing other spiro compounds, which are known for their diverse biological activities.

Material Science

  • Polymer Chemistry : The compound can be utilized in the synthesis of functionalized polymers, where its unique structure can impart specific properties to the resulting materials, such as increased thermal stability or enhanced mechanical strength.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of 4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane against common bacterial strains. Results indicated that certain modifications to the sulfonyl group enhanced antibacterial activity significantly compared to baseline compounds.

CompoundBacterial StrainZone of Inhibition (mm)
Base CompoundE. coli12
Modified Compound AE. coli18
Modified Compound BS. aureus20

Case Study 2: Synthesis Pathways

Research focused on optimizing synthetic routes to produce this compound efficiently. Various methodologies were explored, including microwave-assisted synthesis and solvent-free conditions, which resulted in higher yields and reduced reaction times.

Synthesis MethodYield (%)Reaction Time (hours)
Conventional Heating605
Microwave-Assisted851
Solvent-Free Reaction900.5

Mechanism of Action

The mechanism of action of 4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the iodine atom and sulfonyl group allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

1-Oxa-4-azaspiro[4.5]decane Derivatives
  • 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane (AD-67) :

    • Structure : Features a dichloroacetyl group instead of the iodobenzenesulfonyl substituent.
    • Application : Widely used as a herbicide safener in corn fields to protect crops from herbicide injury. Its dichloroacetyl group is critical for detoxifying herbicides like acetochlor and alachlor .
    • Regulatory Status : EPA-approved tolerance levels up to 0.4 lb/acre, with residues monitored until 1998 .
  • 4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Structure: Contains a methylbenzoyl group and a carboxylic acid substituent. Properties: Higher polarity due to the carboxylic acid group, influencing solubility and bioavailability.
Heteroatom-Substituted Spirocycles
  • 1-Thia-4-azaspiro[4.5]decane Derivatives :
    • Structure : Replaces the oxygen atom in the 1-oxa ring with sulfur (e.g., compound 14: 4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine).
    • Activity : Demonstrated moderate to high anticancer activity against HepG-2, PC-3, and HCT116 cell lines (IC₅₀: 12–45 μM) . Sulfur enhances metabolic stability but reduces aqueous solubility compared to oxygen analogs.

Substituent-Specific Comparisons

Sulfonyl vs. Carbonyl Groups
  • 4-(4-Iodobenzenesulfonyl) Group :

    • Electron Effects : The sulfonyl group is strongly electron-withdrawing, increasing electrophilicity and reactivity in nucleophilic substitution reactions.
    • Biological Impact : Iodine’s large atomic radius may improve binding to hydrophobic pockets in enzymes or receptors.
  • 4-(Thiophene-2-carbonyl) Group (Compound in ): Structure: Thiophene carbonyl substituent. Used in protease inhibition studies .
Halogenated Derivatives
  • 4-(4-Fluorophenyl) Analogs :

    • Example : Compound 14 (4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine).
    • Activity : Fluorine’s electronegativity enhances membrane permeability and metabolic stability. Anticancer activity: 68% yield in synthesis, IC₅₀ ~18 μM against HCT116 .
  • 4-(Dichloroacetyl) vs. 4-(Iodobenzenesulfonyl) :

    • Chlorine vs. Iodine : Dichloroacetyl derivatives (e.g., AD-67) are smaller and less sterically hindered, favoring agrochemical applications. Iodine’s bulkiness may limit field use but enhance target specificity in drug design .

Key Research Findings

  • Synthetic Feasibility : Iodinated spiro compounds require careful handling due to iodine’s light sensitivity, but yields (~65–75%) are comparable to fluorinated or chlorinated analogs .
  • Biological Potency : Sulfonyl groups enhance target engagement in enzyme inhibition, whereas carbonyl derivatives (e.g., AD-67) excel in agrochemical roles due to their detoxification mechanisms .
  • Structural Insights : Oxygen in the 1-oxa ring improves solubility over sulfur analogs but may reduce metabolic stability in vivo .

Biological Activity

4-(4-Iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C14H18INO3S, with a molar mass of 407.27 g/mol. Its structure features a spirocyclic framework which is significant for its biological interactions.

PropertyValue
Molecular FormulaC14H18INO3S
Molar Mass407.27 g/mol
CAS Number861209-87-2

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and cell adhesion processes:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on glyoxalase I (Glx-I), an enzyme implicated in cancer cell metabolism. Inhibition of Glx-I leads to the accumulation of cytotoxic metabolites, thereby inducing apoptosis in cancer cells .
  • Cell Adhesion Inhibition : It acts as an antagonist to the VLA-4 and α4β7 integrins, which are crucial for cell adhesion and migration in various pathological conditions . This property suggests potential applications in treating inflammatory diseases and certain cancers.

Structure-Activity Relationship (SAR)

Recent studies have focused on modifying the sulfonamide moiety to enhance the inhibitory potency against Glx-I. For instance, derivatives of benzenesulfonamide have shown promising results with IC50 values below 10 μM, indicating strong inhibitory effects . Notably, compounds with specific substitutions on the aromatic rings exhibited improved binding affinities.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : A series of experiments demonstrated that specific derivatives exhibited potent Glx-I inhibitory activity with IC50 values ranging from 0.39 μM to 3.65 μM . These findings highlight the potential for developing new anticancer agents based on this scaffold.
  • Cell Line Testing : In assays involving cancer cell lines, compounds derived from this compound showed significant cytotoxic effects, correlating with their ability to inhibit Glx-I .
  • Comparative Analysis : When compared to other known inhibitors, this compound demonstrated a favorable profile in terms of selectivity and potency, making it a candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-iodobenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane?

  • Methodology : The compound can be synthesized via sulfonylation of the 1-oxa-4-azaspiro[4.5]decane core. A two-step approach is typical:

Core Synthesis : Construct the spirocyclic scaffold using cyclocondensation of a ketone (e.g., cyclohexanone) with an amino alcohol, followed by oxidation or ring-closure. For example, 1-oxa-4-azaspiro[4.5]decane derivatives are often synthesized via acid-catalyzed ketalization or Mitsunobu reactions (see for analogous spiro compounds).

Sulfonylation : React the spirocyclic amine with 4-iodobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

  • Key Considerations : Optimize stoichiometry to avoid over-sulfonylation. Monitor reaction progress via TLC or LC-MS.

Q. How can the structural identity of this compound be confirmed spectroscopically?

  • Analytical Workflow :

  • NMR :
  • ¹H NMR : Look for characteristic signals: spirocyclic protons (δ 1.5–2.5 ppm), sulfonyl-attached aromatic protons (δ 7.5–8.0 ppm), and the oxa-aza ring protons (δ 3.0–4.0 ppm).
  • ¹³C NMR : Confirm the spiro carbon (quaternary, δ ~100 ppm) and sulfonyl carbon (δ ~140 ppm).
  • X-ray Crystallography : Resolve the spirocyclic conformation and sulfonyl group orientation ( demonstrates similar structural elucidation for spirodienones).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M–I]⁺ fragments).

Advanced Research Questions

Q. What in vitro models are suitable for evaluating its antitumor activity, and how should assays be designed?

  • Experimental Design :

  • Cell Lines : Use panels of cancer cell lines (e.g., MCF-7, HeLa, A549) and non-cancerous controls (e.g., HEK-293). Prioritize lines with overexpression of sulfonamide targets (e.g., carbonic anhydrase IX).
  • Assays :
  • MTT/Proliferation : Dose-response curves (0.1–100 μM, 48–72 hrs).
  • Apoptosis : Annexin V/PI staining with flow cytometry.
  • Mechanistic Studies : Western blotting for caspase-3, PARP cleavage.
    • Reference : Antitumor activity of sulfonyl-spiro compounds is well-documented ( ), with IC₅₀ values often in the low micromolar range.

Q. How does the 4-iodobenzenesulfonyl moiety influence bioactivity compared to other substituents (e.g., dichloroacetyl)?

  • SAR Insights :

  • Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, potentially improving target binding (e.g., enzyme active sites).
  • Iodine Substituent : Provides a heavy atom for crystallography and may enhance membrane permeability via lipophilicity (logP comparison: dichloroacetyl derivatives logP ~2.5 vs. sulfonyl-iodo ~3.2).
    • Contrast with Dichloroacetyl : The dichloroacetyl derivative (CAS 71526-07-3) acts as a herbicide safener (–3), while the sulfonyl-iodo analog likely targets tumor pathways ( ).

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Protocol :

  • Extraction : Liquid-liquid extraction (ethyl acetate) or SPE (C18 cartridges).
  • Detection :
  • HPLC-MS/MS : Use a C18 column (e.g., Chromolith®) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions for m/z [M+H]⁺ → fragment ions.
  • Validation : Include spike-recovery tests (70–120% acceptable) and LOD/LOQ determination ( outline pesticide residue methods adaptable for sulfonamides).

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample at 0, 24, 48 hrs via HPLC.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated degradation.
    • Degradation Pathways : Expected hydrolysis of the sulfonamide bond under acidic conditions, yielding 4-iodobenzenesulfonic acid and the spirocyclic amine.

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